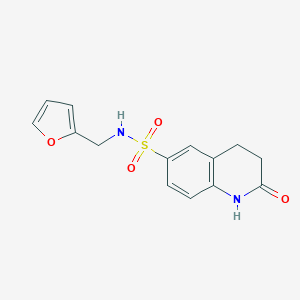methanone](/img/structure/B269661.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone, also known as BDF-8634, is a novel small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family and plays a crucial role in T-cell activation and differentiation. BDF-8634 has shown potential as a therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
作用機序
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone works by inhibiting the activity of PKCθ, which plays a crucial role in T-cell activation and differentiation. PKCθ is involved in the downstream signaling of the T-cell receptor, and its activation leads to the production of pro-inflammatory cytokines. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone binds to the ATP-binding site of PKCθ, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines in T-cells, leading to a reduction in inflammation. It has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has several advantages for lab experiments, including its specificity for PKCθ, its favorable pharmacokinetic profile, and its demonstrated efficacy in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. One area of interest is its potential as a therapeutic agent for other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Another direction is to investigate the safety and efficacy of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone in clinical trials in humans. Additionally, the development of more potent and selective inhibitors of PKCθ could lead to improved therapeutic options for these diseases.
合成法
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanol in the presence of a base to form the intermediate [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. The intermediate is then purified by column chromatography to obtain the final product.
科学的研究の応用
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. In a preclinical study, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone was found to inhibit the activation of PKCθ in T-cells, leading to a reduction in the production of pro-inflammatory cytokines. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone also demonstrated efficacy in a mouse model of rheumatoid arthritis, where it reduced joint inflammation and bone destruction.
特性
製品名 |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone |
|---|---|
分子式 |
C18H14BrF4N3O2 |
分子量 |
460.2 g/mol |
IUPAC名 |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(6-bromo-2-cyclopropylquinolin-4-yl)methanone |
InChI |
InChI=1S/C18H14BrF4N3O2/c19-9-3-4-12-10(5-9)11(6-13(24-12)8-1-2-8)16(27)26-18(28,17(22)23)7-14(25-26)15(20)21/h3-6,8,15,17,28H,1-2,7H2 |
InChIキー |
QCGPTIWVWRWHLD-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
正規SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)
![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)


![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)
